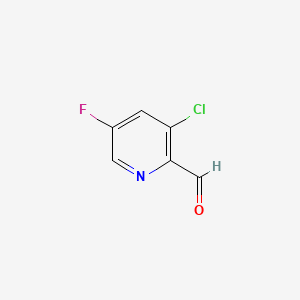

3-Chloro-5-fluoropyridine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

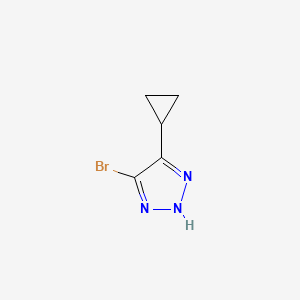

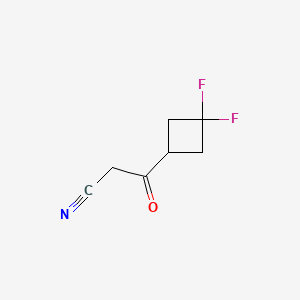

“3-Chloro-5-fluoropyridine-2-carbaldehyde” is a chemical compound with the molecular formula C6H3ClFNO . It is related to other compounds such as “5-Chloropyridine-2-carboxaldehyde” and “2-Chloro-5-fluoro-pyridine-3-carbaldehyde” which have similar structures .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Chloro-5-fluoropyridine-2-carbaldehyde”, often involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluoropyridine-2-carbaldehyde” consists of a pyridine ring with chlorine and fluorine substituents, and a carbaldehyde group . The exact structure can be determined using techniques like NMR spectroscopy .

Chemical Reactions Analysis

Fluoropyridines, including “3-Chloro-5-fluoropyridine-2-carbaldehyde”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

科学的研究の応用

Synthesis and Biological Applications

- The preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde imines showcases a method for generating compounds with potential applications as herbicides, fungicides, and antiviral agents, among others. This approach highlights the versatility of pyridine derivatives in synthesizing biologically active molecules (Gangadasu, Raju, & Rao, 2002).

- 3-Fluoropyrroles synthesis from 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, derived from 2-aryl-5-(bromomethyl)-1-pyrrolines, demonstrates the utility of fluorinated pyridine derivatives in accessing new fluorinated pyrrole frameworks, useful in pharmaceutical and agrochemical sectors (Surmont et al., 2009).

Chemical Synthesis Innovations

- Research on 4-chloro-2H-chromene-3-carbaldehydes and their condensation with ethyl-3-aminocrotonates provides insights into synthesizing chromenyldihydropyridines, which are valuable in developing new compounds with potential therapeutic applications (Madhunala et al., 2019).

- The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine outlines a methodology for selectively substituting halides, which is critical for the targeted synthesis of complex molecules in drug development and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Advanced Materials and Methodologies

- A fast-response colorimetric and fluorescent probe for hypochlorite based on the oxidation of hydrazone showcases the potential of pyridine derivatives in developing sensitive and fast-acting probes for biological and chemical sensing applications (Wu et al., 2016).

Safety And Hazards

特性

IUPAC Name |

3-chloro-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBPZQQCUYFFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733357 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoropyridine-2-carbaldehyde | |

CAS RN |

1227563-32-7 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)